molecular formula C15H17NO B1202546 2-(Methylamino)-1,2-diphenylethanol CAS No. 54852-85-6

2-(Methylamino)-1,2-diphenylethanol

Cat. No.: B1202546
CAS No.: 54852-85-6
M. Wt: 227.3 g/mol
InChI Key: BLDFSDCBQJUWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-1,2-diphenylethanol, also known as 2-(Methylamino)-1,2-diphenylethanol, is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methylamino)-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Methylamino)-1,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)-1,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methylamino)-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFSDCBQJUWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970193
Record name 2-(Methylamino)-1,2-diphenylethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54852-85-6
Record name N-Methyl-1,2-diphenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054852856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC182012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylamino)-1,2-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Methylamino)-1,2-diphenylethanol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(Methylamino)-1,2-diphenylethanol , with a specific focus on its role as a chiral auxiliary (Pseudoephenamine) in asymmetric synthesis.

Synonyms: N-Methyl-1,2-diphenylethanolamine, Ephenamine (erythro), Pseudoephenamine (threo).[1]

Executive Summary

2-(Methylamino)-1,2-diphenylethanol is a vicinal amino alcohol structurally related to ephedrine but distinguished by the presence of two phenyl rings on the ethylene backbone.[1] It exists in two diastereomeric forms: the erythro form (Ephenamine) and the threo form (Pseudoephenamine).

While the erythro form is the primary product of direct reduction from benzil imines, the threo-isomer (Pseudoephenamine) has emerged as a superior chiral auxiliary for asymmetric alkylation reactions. It offers distinct advantages over traditional pseudoephedrine auxiliaries, including the formation of highly crystalline intermediates and the absence of regulatory restrictions associated with methamphetamine precursors.

Chemical Identity & Properties

Nomenclature and CAS Registry

Researchers must exercise extreme caution regarding stereochemistry.[1] The generic CAS number often refers to the racemate or is used loosely by vendors.[1]

IdentityStereochemistryCAS NumberDescription
Generic / Racemic rac-2-(Methylamino)-1,2-diphenylethanol20616-52-8 Often refers to the (1R,2S) erythro racemate found in commercial catalogs.[1]
Ephenamine (1R,2S) or (1S,2R)20616-52-8 The erythro diastereomer.[1] Precursor to the threo form.[1]
Pseudoephenamine (1R,2R) or (1S,2S)N/A (See Note)The threo diastereomer. High-value chiral auxiliary. Note: Often synthesized in-house; commercial availability is limited compared to the erythro form.[1]
Unmethylated Parent 2-Amino-1,2-diphenylethanol530-36-9 Primary amine precursor (generic).[1]
Physical & Chemical Properties

The properties listed below distinguish the highly crystalline threo auxiliary from its erythro isomer and the structurally similar pseudoephedrine.[1]

PropertyValue (Pseudoephenamine - Threo)Value (Ephenamine - Erythro)
Molecular Formula C₁₅H₁₇NOC₁₅H₁₇NO
Molecular Weight 227.31 g/mol 227.31 g/mol
Melting Point 109 – 110 °C (Orthorhombic crystals)~136 °C
Solubility Soluble in EtOH, MeOH, THF, DCM.[1]Soluble in alcohols; less soluble in non-polar solvents.[1]
pKa ~9.5 (Typical for secondary amines)~9.5
Appearance Large, colorless prisms/crystalsWhite powder or needles

Synthesis & Manufacturing

The synthesis of the active threo auxiliary (Pseudoephenamine) typically involves a reduction of benzil monomethylimine followed by a directed isomerization, as the direct reduction favors the erythro form.

Synthesis Workflow (Myers Protocol)

The following pathway describes the optimized route to produce (1R,2R)- or (1S,2S)-Pseudoephenamine.

Synthesis Benzil Benzil (Ph-CO-CO-Ph) Imine Benzil Monomethylimine (Crystalline Intermediate) Benzil->Imine MeNH2, EtOH -10°C Reduction Reduction (LiAlH4 / THF) Imine->Reduction Mixture Mixture (3:1) Erythro (Major) : Threo (Minor) Reduction->Mixture Isomerization Isomerization (1. HCOOH / Ac2O 2. SOCl2 3. H3O+) Mixture->Isomerization Invert Stereocenter at C-OH Pseudoephenamine Pseudoephenamine (Threo Isomer) >99% de after cryst. Isomerization->Pseudoephenamine

Figure 1: Synthesis of Pseudoephenamine from Benzil via the Myers protocol.

Detailed Protocol Steps
  • Imine Formation: Condensation of benzil with methylamine in ethanol at low temperature (-10°C) yields benzil monomethylimine.[1]

  • Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) in THF reduces the imine and ketone.[1] This step is diastereoselective, favoring the erythro (Ephenamine) isomer (approx. 95:5 ratio).

  • Isomerization (The Key Step): To access the threo (Pseudoephenamine) form:

    • N-formylation of the erythro alcohol.[1]

    • Cyclization with thionyl chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) to form an oxazoline intermediate (inverting the stereocenter).
      
    • Acidic hydrolysis opens the ring to yield the threo amino alcohol.[1]

  • Resolution: The racemic threo product is resolved using chiral mandelic acid to yield enantiopure (1S,2S) or (1R,2R) Pseudoephenamine.

Applications in Asymmetric Synthesis

The primary utility of Pseudoephenamine is as a chiral auxiliary for the alkylation of carboxylic acids. It serves as a superior alternative to pseudoephedrine (Myers' alkylation) due to the crystallinity of its amide intermediates.

Mechanism of Action

The auxiliary is attached to a carboxylic acid substrate.[1][2] Upon treatment with a base (LDA) and lithium chloride (LiCl), the amide forms a rigid Z-enolate.[1][2] The bulky phenyl groups of the auxiliary block one face of the enolate, forcing the electrophile (R-X) to attack from the opposite side.

Mechanism Auxiliary Pseudoephenamine (Chiral Auxiliary) Amide N-Acyl Amide (Substrate) Auxiliary->Amide Acylation (R-COCl) Enolate Li-Enolate Complex (Rigid Z-Geometry) Amide->Enolate LDA, LiCl THF, -78°C Alkylation Electrophilic Attack (R-X) Enolate->Alkylation Stereoselective Face Blocking Product Alkylated Product (>98% de) Alkylation->Product Hydrolysis Hydrolysis (Recovery of Auxiliary) Product->Hydrolysis Acid or Base Hydrolysis->Auxiliary Recycle

Figure 2: Cycle of asymmetric alkylation using Pseudoephenamine.[1][2]

Advantages Over Pseudoephedrine
  • Crystallinity: Unlike pseudoephedrine amides, which are often oils, pseudoephenamine amides are typically crystalline solids.[1] This allows for purification via recrystallization rather than chromatography.[1]

  • Regulatory Freedom: Pseudoephenamine is not a precursor to methamphetamine and is not subject to the strict DEA/international regulations that control pseudoephedrine.[1]

  • High Selectivity: Diastereomeric ratios (dr) typically exceed 50:1 for alkylation reactions.[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using fine powder forms.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption, although the compound is relatively stable.

References

  • Myers, A. G., et al. (2012).[1] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1][3] Angewandte Chemie International Edition, 51(19), 4568-4571.[1]

  • Sigma-Aldrich. "Product Specification: (1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol."[1] Merck KGaA.[1]

  • Kumagai, N., & Shibasaki, M. (2013).[1] "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." Organic Letters, 15(12), 3134–3137.

  • PubChem. "Compound Summary: 2-(Methylamino)-1,2-diphenylethanol."[1] National Library of Medicine.[1]

Sources

(1S,2S)-Pseudoephenamine: A Technical Guide to the Non-Regulated Myers Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (1S,2S)-Pseudoephenamine , a chiral auxiliary developed by the Andrew G. Myers group at Harvard University.

Strategic Overview

Pseudoephenamine is the "second-generation" Myers auxiliary, designed to overcome the regulatory and physical limitations of the classic Pseudoephedrine auxiliary. While Pseudoephedrine is a highly effective chiral controller, it is a regulated precursor to methamphetamine (List I chemical), complicating procurement and storage in industrial and academic settings.

Pseudoephenamine ((1S,2S)-2-(methylamino)-1,2-diphenylethanol) retains the mechanistic efficacy of the Myers alkylation while offering three distinct technical advantages:

  • Regulatory Freedom: It cannot be easily converted into amphetamine-type stimulants; it is non-regulated.[1]

  • Crystallinity: Unlike Pseudoephedrine amides (often oils), Pseudoephenamine amides are highly crystalline.[1][2][3] This allows for diastereomeric purification via recrystallization , often eliminating the need for column chromatography.

  • Enhanced Selectivity: It exhibits superior diastereoselectivity (dr > 99:1) in the construction of quaternary stereocenters compared to Pseudoephedrine.[1][2][3][4]

Chemical Foundation & Mechanism

Structural Identity[1][3]
  • IUPAC Name: (1S,2S)-2-(methylamino)-1,2-diphenylethanol[1][3]

  • Topology: The molecule features a 1,2-diphenyl backbone (unlike the 1-phenyl-1-methyl backbone of Pseudoephedrine).

  • Role: Acts as a chiral scaffold that forms a covalently bound amide with the substrate.

The Mechanistic Pathway (Directed Alkylation)

The core mechanism relies on the formation of a rigid, chelated Lithium-enolate.

  • Acylation: The auxiliary reacts with an acid chloride/anhydride to form the amide.

  • Lithium Enolization: Treatment with LDA and LiCl generates a Z-enolate. The Lithium cation is chelated by the amide oxygen and the auxiliary's alkoxide oxygen.

  • Face-Selective Attack: The bulky phenyl groups of the auxiliary block one face of the enolate, forcing the electrophile (R-X) to attack from the opposite side (anti-to-phenyl).

  • Cleavage: The auxiliary is hydrolyzed (acidic or basic) to release the chiral product (acid, alcohol, or ketone) and recover the auxiliary.

Visualization: The Pseudoephenamine Cycle

PseudoephenamineCycle Figure 1: The Pseudoephenamine Asymmetric Alkylation Cycle Auxiliary (1S,2S)-Pseudoephenamine (Chiral Scaffold) Amide Pseudoephenamine Amide (Crystalline Intermediate) Auxiliary->Amide Acylation (R-COCl, Et3N) Enolate Li-Chelated Z-Enolate (Rigid Geometry) Amide->Enolate LDA, LiCl (6 equiv) THF, -78°C Alkylated Alkylated Amide (dr > 99:1) Enolate->Alkylated Electrophile (R'-X) Stereoselective Attack Alkylated->Auxiliary Recovery (>90%) Product Target Chiral Product (Acid/Alcohol/Ketone) Alkylated->Product Hydrolysis/Reduction (NaOH or LAB)

Experimental Protocols

Synthesis of the Auxiliary (The Benzil Route)

Note: While 1,2-diphenyl-2-aminoethanol is available, the scalable route from Benzil (Myers, 2013) is preferred for multigram synthesis.

Reagents: Benzil, Methylamine (40% aq), LiAlH4, Mandelic Acid.

  • Imine Formation: Combine Benzil (1.0 equiv) and Methylamine (40% aq, excess) in Ethanol. Heat to 50°C until dissolved, then cool. The monomethylimine crystallizes spontaneously.

  • Reduction: Suspend the imine in THF at 0°C. Add LiAlH4 (pellets or solution). Reflux for 2 hours. Quench (Fieser method) to obtain racemic Pseudoephenamine.

  • Resolution: Dissolve racemate in Ethanol. Add (R)-Mandelic acid. The (1S,2S)-Pseudoephenamine-(R)-Mandelate salt crystallizes. Basify with NaOH to release the free base.

Protocol: Asymmetric Alkylation

Standard Operating Procedure for generating alpha-chiral carboxylic acid derivatives.

Step 1: Acylation (Amide Formation)
  • Setup: Flame-dried flask, inert atmosphere (N2/Ar).

  • Mix: Dissolve (1S,2S)-Pseudoephenamine (1.0 equiv) in dry THF (0.2 M). Add Triethylamine (1.2 equiv).

  • Addition: Add Acid Chloride (1.1 equiv) dropwise at 0°C.

  • Workup: Stir 1h. Quench with water.[5] Extract with DCM.

  • Purification: Recrystallize from Toluene/Heptane (or similar). Do not skip this—crystallinity is the key advantage.

Step 2: Enolization and Alkylation (The Critical Step)

Critical Parameter:Lithium Chloride (LiCl) must be flame-dried under vacuum immediately before use. Wet LiCl kills the diastereoselectivity.

  • Drying LiCl: Place LiCl (6.0 equiv) in the reaction flask. Heat to 150°C under high vacuum (0.5 mmHg) for 2 hours. Cool to RT under Argon.

  • Solvation: Add the Pseudoephenamine Amide (1.0 equiv) and dry THF. Cool to -78°C .[6]

  • Base Addition: Add LDA (2.2 equiv) dropwise. The solution typically turns pale yellow. Stir for 1 hour at -78°C to ensure complete Z-enolate formation.

  • Electrophile Addition: Add the Alkyl Halide (R-X, 1.5–3.0 equiv).

  • Reaction: Stir at -78°C for 2–4 hours, then slowly warm to 0°C (only if R-X is unreactive; for reactive halides, keep at -78°C).

  • Quench: Add saturated NH4Cl.

  • Analysis: Check dr via crude NMR. (Expect >19:1).[7]

Step 3: Cleavage (Hydrolysis)

To obtain the carboxylic acid:

  • Reflux the alkylated amide in 1:1 Dioxane/1N NaOH for 2 hours.

  • Extract the auxiliary (organic layer).

  • Acidify the aqueous layer to precipitate the chiral acid.

Comparative Data: Pseudoephedrine vs. Pseudoephenamine[1][2][3][7][8][9]

The following table summarizes the performance metrics derived from Myers' comparative studies. Note the significant advantage of Pseudoephenamine in forming quaternary centers.[1][2][3]

Metric(1S,2S)-Pseudoephedrine(1S,2S)-Pseudoephenamine
Regulatory Status List I Chemical (DEA Regulated)Unregulated
Physical State (Amides) Often Oils / Low MP SolidsHighly Crystalline Solids
Purification Method Flash ChromatographyRecrystallization
Alkylation dr (Secondary) 95:5 to >99:1>99:1
Alkylation dr (Quaternary) 80:20 to 95:5>98:2
Auxiliary Recovery >80%>90%

Advanced Application: Quaternary Amino Acids

Pseudoephenamine is particularly adept at synthesizing


-disubstituted amino acids, a challenging transformation for standard auxiliaries.

Workflow:

  • Form the Alaninamide of Pseudoephenamine.[2][6][7]

  • Condense with Pivalaldehyde to form the Pivaldimine (Schiff base).

  • Alkylate with R-X using LDA/LiCl.[6]

  • Hydrolyze to release the quaternary

    
    -methyl amino acid.
    
Visualization: Quaternary Stereocenter Logic

QuaternaryLogic Figure 2: Pathway to Quaternary Amino Acids Substrate Pseudoephenamine Alaninamide Imine Pivaldimine (Schiff Base) Substrate->Imine Pivalaldehyde Alkylation Alkylation (LDA/LiCl/RX) Imine->Alkylation Steric Locking Result Quaternary Amino Acid Alkylation->Result Hydrolysis

[1][5][7]

References

  • Discovery & Application: Morales, M. R.; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1][8] Angew.[8] Chem. Int. Ed.2012 , 51, 4568–4571.[8] Link

  • Scalable Synthesis: Hugelshofer, C. L.; Mellem, K. T.; Myers, A. G.[8] "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." Org.[8][9][10] Lett.2013 , 15, 3134–3137.[8] Link

  • Quaternary Amino Acids: Medley, J. W.; Movassaghi, M.

    
    -Methyl 
    
    
    
    -Amino Acids."[6] Angew.[8] Chem. Int. Ed.2012 , 51, 4572–4576.[8] Link
  • Original Myers Alkylation (Context): Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[11]1997 , 119, 6496–6511. Link

Sources

The Myers Pseudoephenamine Auxiliary: Evolution, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Myers' Pseudoephenamine Auxiliary Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Myers Pseudoephenamine Auxiliary represents the modern evolution of directed asymmetric alkylation. Originally developed by Andrew G. Myers to address the regulatory and supply chain vulnerabilities of the classic pseudoephedrine auxiliary, pseudoephenamine ((1S,2S)-2-(methylamino)-1,2-diphenylethanol) offers a distinct advantage: it is a non-regulated, easily synthesized scaffold that frequently outperforms its predecessor in stereocontrol, particularly for the construction of quaternary stereocenters.

This guide details the technical development of this auxiliary, contrasting it with the legacy pseudoephedrine system, and provides actionable protocols for its synthesis and application in high-precision asymmetric alkylations.

Historical Context: From Ephedrine to Ephenamine

The Legacy System: Pseudoephedrine (1994–1997)

In the mid-1990s, Myers introduced pseudoephedrine as a practical alternative to Evans' oxazolidinones. The core innovation was the use of Lithium Chloride (LiCl) to accelerate enolization and break up aggregates, allowing for highly diastereoselective alkylations of amide enolates.

  • Mechanism: Directed alkylation via a lithium-chelated Z-enolate.

  • The Problem: By the mid-2000s, pseudoephedrine became heavily regulated globally as a precursor to methamphetamine. This created a significant barrier for industrial scale-up and academic procurement.

The Solution: Pseudoephenamine (2012)

In 2012, Myers, Morales, and Mellem introduced pseudoephenamine .[1][2][3] Structurally related to pseudoephedrine but chemically distinct, it replaces the C1-methyl group with a phenyl ring.

  • Regulatory Status: Unregulated (cannot be easily converted to amphetamines).[1]

  • Crystallinity: The bis-phenyl structure imparts high crystallinity to intermediates, facilitating purification without chromatography.

  • Stereocontrol: The increased steric bulk of the vicinal diphenyl system enhances facial bias, often yielding higher diastereomeric ratios (dr) than pseudoephedrine, especially in challenging quaternary center formations.

Mechanistic Foundation

The efficacy of the pseudoephenamine auxiliary relies on chelation-controlled enolization and solvent-separated ion pairing .

The Reaction Cycle
  • Acylation: The auxiliary is coupled with a carboxylic acid to form a tertiary amide.[4]

  • Enolization: Treatment with LDA in the presence of LiCl generates a Z-enolate.[2] The lithium cation is chelated between the enolate oxygen and the auxiliary's alkoxide oxygen.

  • Alkylation: The electrophile approaches the Re-face of the enolate (for the S,S-auxiliary), directed away from the solvent-shielded auxiliary bulk.

  • Cleavage: The amide bond is cleaved (hydrolysis or reduction) to release the chiral product and recover the auxiliary.[2]

Visualization: The Myers Alkylation Pathway

MyersCycle Aux Pseudoephenamine (Auxiliary) Amide N-Acyl Amide (Substrate) Aux->Amide Acylation (R-COCl) Enolate Li-Chelated Z-Enolate Amide->Enolate LDA, LiCl THF, -78°C Alkylated Alkylated Amide Enolate->Alkylated R'-X (Electrophile) Alkylated->Aux Recovery (>90%) Product Chiral Acid/Alcohol (Target) Alkylated->Product Hydrolysis (NaOH)

Caption: The cyclic workflow of Myers' pseudoephenamine alkylation, highlighting the critical Li-chelated intermediate.

Technical Comparison: Pseudoephenamine vs. Pseudoephedrine[1][2][5]

The following table synthesizes data comparing the two auxiliaries, highlighting the superiority of pseudoephenamine for specific applications.

FeaturePseudoephedrine (Classic)Pseudoephenamine (Modern)
Structure 1-phenyl-2-(methylamino)propan-1-ol1,2-diphenyl-2-(methylamino)ethanol
Regulatory Risk High (Methamphetamine precursor)None (Unregulated)
Crystallinity Moderate (Oils common)High (Solids common)
Quaternary Centers Good dr (typically ~90:10 to 95:5)Excellent dr (typically >97:3)
Availability Commodity chemical (restricted)Synthetic (2-step from Benzil)
Reaction Rate FastComparable

Experimental Protocols

A. Synthesis of the Auxiliary (Pseudoephenamine)

Unlike pseudoephedrine, pseudoephenamine is not typically bought in bulk; it is synthesized.[2] The standard route utilizes Benzil as the starting material.

Reference: Morales, M. R.; Mellem, K. T.; Myers, A. G. Angew.[2][3] Chem. Int. Ed.2012 , 51, 4568.[3][5]

  • Imine Formation: Condense Benzil with methylamine to form the diimine.

  • Reduction: Stereoselective reduction (using NaBH4 or similar) yields the erythro-amino alcohol.

  • Epimerization (The Key Step): To access the active threo ((1S,2S) or (1R,2R)) form, the erythro precursor is cyclized to an oxazoline and hydrolyzed.[1]

B. Standard Alkylation Protocol

This protocol describes the alkylation of a pseudoephenamine propionamide to install an alpha-methyl group.

Reagents:

  • Pseudoephenamine amide (1.0 equiv)[6]

  • LDA (Lithium Diisopropylamide) (2.2 equiv)

  • LiCl (Lithium Chloride) (6.0 equiv) - Critical for breaking oligomers.

  • Alkyl Halide (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry a flask containing LiCl (6.0 equiv) under high vacuum. This is essential; wet LiCl kills the reaction.

  • Solvation: Add anhydrous THF and the pseudoephenamine amide (1.0 equiv). Cool to –78 °C.

  • Enolization: Add LDA (2.2 equiv) dropwise. The solution typically turns pale yellow.

    • Expert Insight: The first equivalent deprotonates the hydroxyl group (alkoxide formation); the second deprotonates the alpha-carbon (enolate formation).

  • Incubation: Stir at 0 °C for 15 minutes, then cool back to –78 °C.

    • Why? This "aging" step ensures complete breakdown of enolate aggregates into the reactive monomeric species via LiCl coordination.

  • Alkylation: Add the alkyl halide. Stir at –78 °C for 2–4 hours.

  • Quench: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Recrystallize the crude solid. (Chromatography is often unnecessary due to the auxiliary's crystallinity).

C. Cleavage (Hydrolysis to Acid)
  • Dissolve alkylated amide in 1,4-dioxane.

  • Add 1N NaOH (4 equiv) and reflux gently.

  • Upon completion, extract the auxiliary (which remains organic) with ether.

  • Acidify the aqueous layer to precipitate/extract the chiral carboxylic acid.

Mechanistic Visualization: The Transition State

The high stereoselectivity arises from a rigid transition state where the lithium cation bridges the enolate oxygen and the auxiliary alkoxide.

Caption: The Li-bridged transition state forces the electrophile to approach from the face opposite the auxiliary's phenyl rings.

References

  • Original Pseudoephedrine Methodology (Foundation): Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[2][3][4][7][5][8][9]1997 , 119, 6496–6511.[2][3]

  • Pseudoephenamine Introduction (Primary Topic Source): Morales, M. R.; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[2] Angew.[3][5][10] Chem. Int. Ed.2012 , 51, 4568–4571.[3][5]

  • Mechanistic Insight (Role of LiCl): Kumagai, N.; Myers, A. G. "Properties and Reactivity of the Enolates of Pseudoephedrine Amides."[2][4][11] Angew.[3][5][10] Chem. Int. Ed.2008 , 47, 1–5.

  • Detailed Synthesis of Pseudoephenamine: Mellem, K. T.; Myers, A. G.[3] "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." Org.[4][10][12] Lett.2013 , 15, 5594–5597.

Sources

Methodological & Application

Preparation of pseudoephenamine amides from carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of Pseudoephenamine Amides

Executive Summary & Rationale

The preparation of pseudoephenamine amides is the critical entry point for the "Myers Asymmetric Alkylation" platform, a gold-standard methodology for synthesizing enantiomerically enriched carboxylic acids, alcohols, and ketones. While pseudoephedrine was the original auxiliary of choice, pseudoephenamine (


-2-(methylamino)-1,2-diphenylethanol) was developed by the Myers group to address two specific limitations:
  • Regulatory Restrictions: Unlike pseudoephedrine, pseudoephenamine is not a precursor to methamphetamine and is therefore non-regulated.[1][2]

  • Crystallinity: The additional phenyl ring in pseudoephenamine renders its amide derivatives highly crystalline. This allows for purification via recrystallization rather than chromatography, a significant advantage for scale-up and process chemistry.

This guide details the optimized protocols for coupling carboxylic acids to pseudoephenamine, ensuring high yield, stereochemical integrity, and operational simplicity.

Chemical Foundation & Mechanism

To successfully synthesize these amides, one must understand the structural differences and the activation mechanism.

Structural Comparison

Pseudoephenamine differs from pseudoephedrine by the substitution of the methyl group on the backbone with a phenyl group. This "diphenylethanol" backbone drives the crystallinity of the resulting amides.

Structures cluster_0 Regulated Precursor (Oils) cluster_1 Non-Regulated (Crystalline) cluster_2 Reaction Outcome Pse Pseudoephedrine (1-phenyl-2-methylamino-1-propanol) Pnm Pseudoephenamine (1,2-diphenyl-2-methylaminoethanol) Amide Chiral Amide (Ready for Alkylation) Pnm->Amide Acylation

Figure 1: Structural evolution from Pseudoephedrine to Pseudoephenamine, highlighting the shift toward crystallinity and regulatory compliance.

The Mixed Anhydride Activation

Direct coupling of a carboxylic acid and a secondary amine requires activation. The most robust method for Myers auxiliaries is the Mixed Anhydride Method using Pivaloyl Chloride (PivCl).

  • Step 1: The carboxylic acid is deprotonated by a base (Triethylamine) and attacks Pivaloyl Chloride to form a mixed anhydride.

  • Step 2: The secondary amine of pseudoephenamine attacks the more accessible carbonyl of the mixed anhydride.

  • Selectivity: The bulky tert-butyl group of the pivaloyl moiety directs the nucleophilic attack to the substrate carbonyl, preventing side reactions.

Experimental Protocols

Two protocols are provided: Method A (Mixed Anhydride - Standard) and Method B (Acid Chloride - High Reactivity).

Method A: Mixed Anhydride Coupling (Standard)

Best for: Most carboxylic acids, including those with sensitive functional groups.

Reagents:

  • Carboxylic Acid substrate (

    
     equiv)[3][4]
    
  • Pseudoephenamine (

    
     to 
    
    
    
    equiv)
  • Triethylamine (

    
    ) (
    
    
    
    to
    
    
    equiv)
  • Pivaloyl Chloride (PivCl) (

    
     equiv)
    
  • Solvent: Anhydrous THF (0.1 M to 0.2 M concentration)

Step-by-Step Procedure:

  • Activation:

    • Charge a flame-dried round-bottom flask with the Carboxylic Acid (

      
       equiv) and anhydrous THF.
      
    • Cool the solution to -78 °C (or 0 °C for less reactive substrates; note that lower temperatures prevent racemization of sensitive acids).

    • Add

      
       (
      
      
      
      equiv) followed by dropwise addition of Pivaloyl Chloride (
      
      
      equiv).
    • Checkpoint: A white precipitate (

      
      ) will form immediately. Stir for 15–30 minutes to ensure complete formation of the mixed anhydride.
      
  • Coupling:

    • In a separate flask, dissolve Pseudoephenamine (

      
       equiv) in a minimal amount of anhydrous THF.
      
    • Add the pseudoephenamine solution via cannula or syringe to the mixed anhydride suspension at the initial temperature.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours.

  • Quench & Workup:

    • Quench by adding water or saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with

      
      
      
      
      
      (to remove unreacted acid),
      
      
      
      
      (to remove unreacted amine), and Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification (The Advantage):

    • The crude residue is often a solid.[1][2] Recrystallize from hot Ethanol or a Toluene/Heptane mixture.

    • Note: Unlike pseudoephedrine amides, chromatography is rarely needed.[1][2]

Method B: Acid Chloride Coupling

Best for: Sterically hindered acids or when the acid chloride is commercially available.

Reagents:

  • Acid Chloride (

    
     equiv)
    
  • Pseudoephenamine (

    
     equiv)
    
  • Triethylamine (

    
     equiv)
    
  • DMAP (

    
     equiv - optional catalyst)
    
  • Solvent: DCM or THF

Procedure:

  • Dissolve Pseudoephenamine and

    
     in DCM at 0 °C .
    
  • Add the Acid Chloride dropwise.

  • Warm to RT and stir until TLC indicates consumption of the amine.

  • Perform standard aqueous workup as described in Method A.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of Method A.

ProtocolFlow start Start: Carboxylic Acid act Activation: Add Et3N + PivCl (Forms Mixed Anhydride) start->act -78°C or 0°C add Addition: Add Pseudoephenamine (in THF) act->add Transfer via Cannula warm Reaction: Warm to RT Stir 2-4 hrs add->warm workup Workup: Extract (EtOAc) Wash (NaOH/HCl) warm->workup cryst Purification: Recrystallization (Ethanol) workup->cryst Crude Solid

Figure 2: Operational workflow for the Mixed Anhydride coupling protocol.

Data & Troubleshooting

Comparative Performance
FeaturePseudoephedrine AmidesPseudoephenamine Amides
Physical State Often Oils / Waxy SolidsHighly Crystalline Solids
Purification Flash ChromatographyRecrystallization
Regulatory Status Regulated (List I Precursor)Unregulated
Alkylation Selectivity High (

dr)
Superior (

dr)
Solubility Good in THFGood in THF/Pyridine
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Incomplete formation of mixed anhydride.

    • Solution: Ensure

      
       is dry and PivCl is high quality. Increase activation time to 45 mins.
      
  • Issue: Epimerization of

    
    -center. 
    
    • Cause: Activation temperature too high.

    • Solution: Maintain -78 °C during PivCl addition.[1][2] Ensure the base is not in large excess.

  • Issue: Poor Solubility of Auxiliary.

    • Cause: Pseudoephenamine is bulky.

    • Solution: If the auxiliary does not dissolve in the addition solvent, gently warm the syringe/cannula or use a slightly larger volume of THF.

References

  • Myers, A. G. ; et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Alkylation."[5][6] Journal of the American Chemical Society, 2006 , 128(46), 14825–14841.

  • Morales, M. R. ; Mellem, K. T.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, 2012 , 51(19), 4568–4571.

  • Kumagai, N. ; Myers, A. G. "A Simple, Scalable Synthetic Route to (+)- and (-)-Pseudoephenamine." Organic Letters, 2013 , 15(12), 3134–3137.[5][6]

Sources

Application Notes & Protocols: Lithium Chloride Mediated Enolization and Asymmetric Alkylation of Pseudoephenamine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the asymmetric alkylation of pseudoephenamine amides, a powerful and practical method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives. We delve into the critical role of lithium chloride (LiCl) in mediating the enolization process, detail the underlying stereochemical model, and present robust, step-by-step protocols for amide preparation, diastereoselective alkylation, and subsequent auxiliary cleavage. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable and scalable method for constructing chiral carbon centers.

Introduction: The Advantage of Pseudoephenamine

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the conversion of prochiral substrates into single enantiomers with high fidelity.[1] While pseudoephedrine has been widely employed for the asymmetric alkylation of amides, its status as a regulated chemical precursor presents significant logistical and legal challenges for researchers.[2][3]

(1S,2S)- or (1R,2R)-pseudoephenamine has emerged as a superior and unrestricted alternative.[4][5] Developed by Myers and coworkers, this auxiliary offers several distinct advantages:

  • Regulatory Freedom: Pseudoephenamine is not a controlled substance and is not known to be convertible into illicit drugs, simplifying procurement and use.[2][6]

  • Enhanced Crystallinity: Amides derived from pseudoephenamine, and their subsequent alkylation products, exhibit a high propensity to be crystalline solids. This greatly facilitates purification by recrystallization and simplifies handling compared to the often-oily pseudoephedrine derivatives.[6][7]

  • Improved Spectroscopic Properties: Pseudoephenamine amide derivatives typically provide sharp, well-defined signals in NMR spectra, aiding in characterization and analysis.[2][6]

  • Exceptional Stereocontrol: The auxiliary provides outstanding levels of diastereoselectivity in alkylation reactions, particularly in the challenging synthesis of α-quaternary carbon centers.[3][4][6]

This guide focuses on the key technology that underpins this powerful methodology: the use of lithium chloride to mediate the formation and subsequent reaction of the amide enolate.

The Crucial Role of Lithium Chloride: A Mechanistic Insight

The success of the Myers-pseudoephenamine alkylation hinges on the inclusion of a seemingly simple salt: lithium chloride. Its presence is essential for achieving rapid, clean, and high-yielding reactions.[8] While the enolate can be formed with a strong base like lithium diisopropylamide (LDA) alone, the reaction is often sluggish and incomplete. The addition of LiCl addresses several key issues inherent to organolithium chemistry.

Causality Behind LiCl Addition:

  • Aggregate Disruption: Lithium amides such as LDA exist in solution not as monomers, but as large, unreactive aggregates (dimers, tetramers, etc.).[9] These aggregates are kinetically slow to react. LiCl acts as a powerful deaggregating agent, breaking down the LDA clusters into smaller, more reactive species.[10][11] This is achieved through the formation of mixed LiCl-LDA aggregates, which are more basic and kinetically faster in the deprotonation step.[10]

  • Enolate Solubilization and Stabilization: The resulting lithium enolate itself can form large, poorly reactive aggregates.[9][12] LiCl prevents this by forming well-defined, soluble mixed aggregates with the enolate.[12] This keeps the enolate "active" and available for reaction with the electrophile.

  • Reaction Acceleration: The LiCl-enolate adduct is dramatically more reactive towards alkylating agents than the enolate homoaggregate.[12] This leads to significantly faster reaction times and allows for alkylations to be conducted efficiently, often at temperatures as low as -78 °C.

The overall effect is a transformation from a slow, often messy reaction to a clean, reliable, and highly diastereoselective process that is complete in a short timeframe.[13]

The Stereochemical Model: How Asymmetry is Achieved

The remarkable diastereoselectivity of the alkylation is a direct consequence of the rigid, chelated structure of the (Z)-enolate intermediate.

Figure 1: Proposed mechanism for stereodirecting alkylation.

Explanation of Stereocontrol:

  • Deprotonation: Upon addition of the LDA/LiCl mixture, the α-proton of the amide is removed to form a lithium enolate. NMR studies on related pseudoephedrine systems suggest the selective formation of the (Z)-enolate isomer.[14][15]

  • Internal Chelation: The key to stereocontrol is the formation of a rigid, six-membered ring chelate. The lithium cation is coordinated simultaneously by the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.

  • Facial Shielding: This chelation forces the two phenyl groups of the auxiliary into defined positions. One phenyl group (attached to the carbon bearing the hydroxyl) effectively blocks the "top face" of the planar enolate.

  • Electrophilic Attack: Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered "bottom face," leading to the formation of a single diastereomer.

Experimental Protocols

Protocol 1: Preparation of the Pseudoephenamine Amide

This protocol describes the coupling of a carboxylic acid with (1S,2S)-(+)-pseudoephenamine using pivaloyl chloride to form a mixed anhydride.

Materials:

  • Carboxylic Acid (R-COOH)

  • (1S,2S)-(+)-Pseudoephenamine [A scalable synthesis is available.[16][17]]

  • Pivaloyl Chloride

  • Triethylamine (Et₃N), distilled

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and anhydrous toluene (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equiv) dropwise, followed by the slow, dropwise addition of pivaloyl chloride (1.05 equiv).

  • Stir the resulting white slurry at 0 °C for 1 hour.

  • In a separate flask, dissolve (1S,2S)-(+)-pseudoephenamine (1.0 equiv) in anhydrous DCM (approx. 0.5 M).

  • Add the pseudoephenamine solution via cannula to the mixed anhydride slurry at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: General Procedure for LiCl-Mediated Asymmetric Alkylation

This is the core protocol for the diastereoselective alkylation. Strictly anhydrous and anaerobic conditions are paramount for success.

Materials:

  • Pseudoephenamine Amide (from Protocol 1)

  • Lithium Chloride (LiCl), anhydrous (flame-dried under vacuum and stored in a desiccator)

  • Diisopropylamine, distilled from CaH₂

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • Alkyl Halide (Electrophile, R'-X)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a rubber septum, add anhydrous LiCl (6.0 equiv).

  • Add a solution of the pseudoephenamine amide (1.0 equiv) in anhydrous THF (approx. 0.1 M). Stir to create a slurry.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of LDA by adding n-BuLi (2.1 equiv) to a solution of diisopropylamine (2.2 equiv) in anhydrous THF at -78 °C. Allow this solution to stir for 15 minutes before use.

  • Slowly add the freshly prepared LDA solution to the amide/LiCl slurry at -78 °C via cannula. Add the solution dropwise down the side of the flask to allow it to cool before contacting the substrate. A color change (typically to yellow or orange) indicates enolate formation.

  • Stir the enolate solution at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (electrophile, 1.5-2.5 equiv) dropwise to the enolate solution.

  • Stir the reaction at the appropriate temperature (typically between -78 °C and 0 °C, substrate-dependent) for 2-6 hours. Monitor the reaction progress by TLC.

  • Quench: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: The crude product is purified by flash column chromatography or recrystallization. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.[6][18]

Protocol 3: Cleavage of the Chiral Auxiliary

The alkylated amide can be readily converted into a variety of useful chiral building blocks.[19]

A. Hydrolysis to Carboxylic Acid:

  • Procedure: Dissolve the alkylated amide (1.0 equiv) in a 1:1 mixture of dioxane and 2 M aqueous H₂SO₄. Heat the solution at reflux (100 °C) for 12-24 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate to recover the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the pseudoephenamine auxiliary.[2][20]

B. Reduction to Primary Alcohol:

  • Procedure: Dissolve the alkylated amide (1.0 equiv) in THF and cool to 0 °C. Add a solution of lithium amidotrihydroborate (LAB) or another suitable reducing agent. Stir until the reaction is complete. Work up to isolate the chiral primary alcohol.[2][19]

C. Addition of Organometallics to form Ketones:

  • Procedure: Dissolve the alkylated amide (1.0 equiv) in THF and cool to -78 °C. Add an organolithium or Grignard reagent (R''-MgBr or R''-Li) dropwise. Stir until complete, then quench with saturated NH₄Cl. Work up to isolate the enantiomerically enriched ketone.[2][19]

Workflow and Data Presentation

Figure 2: General workflow for asymmetric synthesis.

Table 1: Representative Alkylation Results

The following table summarizes typical results achieved using this methodology, demonstrating its high efficiency and diastereoselectivity.

EntryPseudoephenamine Amide SubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
1PropionamideBenzyl Bromide99%>99:1[2]
2PropionamideIodomethane91%>99:1[2]
3IsovaleramideAllyl Iodide94%98:2[2]
4PhenylpropionamideIodomethane99%>99:1[2]
5α-MethylpropionamideBenzyl Bromide98%>19:1[6]
6α-MethylpropionamidePropargyl Bromide91%>19:1[6]

Note: Diastereomeric ratios were determined on crude reaction mixtures by ¹H NMR analysis.

Conclusion

The lithium chloride mediated alkylation of pseudoephenamine amides represents a robust, scalable, and highly stereoselective method for the synthesis of valuable chiral molecules. The unrestricted nature of the auxiliary, combined with the high crystallinity of the intermediates and the operational simplicity of the protocol, makes it an exceptionally practical tool for both academic and industrial research. By understanding the critical role of LiCl in modulating the reactivity of the lithium enolate, researchers can confidently apply this methodology to a wide range of synthetic challenges.

References

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University Research Group. [Link]

  • Wiley-VCH Verlag Berlin. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Myers, A. G., et al. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis. PubMed. [Link]

  • ChemInform Abstract. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. ResearchGate. [Link]

  • Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. [Link]

  • Kwon, E., et al. (2019). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. PubMed. [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Smitrovich, J. H., et al. (2004). Michael Reactions of Pseudoephedrine Amide Enolates: Effect of LiCl on Syn/Anti Selectivity. ACS Publications. [Link]

  • Davies, S. G., et al. (2010). On the Origins of Diastereoselectivity in the Alkylation of Enolates Derived from N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxamates: Chiral Weinreb Amide Equivalents. ACS Publications. [Link]

  • Smitrovich, J. H., et al. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. PubMed. [Link]

  • Asymmetric C-C Bond Formation. (2013). Organic Chemistry Portal. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Lucht, B. L., & Collum, D. B. (1996). Structural Consequences of the Addition of Lithium Halides in Enolization and Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH. [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024). IDEAS/RePEc. [Link]

  • Catalytic Enantioselective α-Alkylation of Amides by Unactivated Alkyl Electrophiles. (2022). PubMed. [Link]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English. [Link]

  • Mellem, K. T., & Myers, A. G. (2011). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. PMC. [Link]

  • Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. PMC. [Link]

  • Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Harvard University Research Group. [Link]

  • Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. [Link]

  • Formation mechanism of acetaldehyde lithium enolate by reaction of n-butyllithium with tetrahydrofuran. (2018). ResearchGate. [Link]

  • Chem 115. Andrew G Myers Research Group. [Link]

  • Lithium enolates & enolate equivalents. (2024). Making Molecules. [Link]

  • Asymmetric alkylation of acyclic ketones via chiral metallo enamines. Effect of kinetic vs. thermodynamic metalations. Research Solutions Pages. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [Link]

  • J. Eames. Lithium amides are useful synthetic reagents for organic synthesis. [Link]

Sources

Application Notes & Protocols: (1S,2S)-Pseudoephenamine for Enantioselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Fidelity Asymmetric Synthesis

The enantioselective aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl moieties, which are ubiquitous in natural products and pharmaceuticals.[1][2] The selection of an appropriate chiral control element is paramount to achieving high stereoselectivity. This guide details the application of (1S,2S)-pseudoephenamine, a highly effective and practical chiral auxiliary, for asymmetric aldol reactions.

(1S,2S)-Pseudoephenamine has emerged as a superior alternative to the traditionally used pseudoephedrine.[3][4][5] Its advantages are manifold: it is free from the stringent regulatory restrictions that encumber pseudoephedrine, it frequently provides equal or superior stereocontrol, and its derivatives exhibit a higher propensity for crystallinity, which greatly facilitates purification by recrystallization.[3][4][5][6][7] This document provides an in-depth exploration of the mechanistic underpinnings and practical execution of (1S,2S)-pseudoephenamine-mediated enantioselective aldol reactions.

Mechanistic Rationale: The Key to Stereocontrol

The remarkable stereoselectivity imparted by (1S,2S)-pseudoephenamine arises from the formation of a rigid, chelated lithium enolate intermediate. This intermediate effectively shields one face of the enolate, dictating the trajectory of the incoming electrophile (the aldehyde).

Upon deprotonation of the α-carbon of the pseudoephenamine amide with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), a Z-enolate is formed.[8][9][10] The lithium cation is chelated by the enolate oxygen and the β-hydroxyl and N-methyl groups of the auxiliary. This conformationally locked, bicyclic-like structure presents a sterically demanding environment. The two phenyl groups on the auxiliary create a significant steric bias, compelling the aldehyde to approach from the less hindered face, leading to the observed high diastereoselectivity. The addition of lithium chloride (LiCl) is often crucial as it promotes the formation of a well-defined and highly organized enolate aggregate, leading to enhanced diastereoselectivity.[3][8][10][11]

Below is a diagram illustrating the proposed transition state for the aldol addition, which is analogous to the Zimmerman-Traxler model.

Zimmerman_Traxler_Model cluster_0 Chelated Enolate-Aldehyde Complex Li Li⁺ O_enolate O⁻ Li->O_enolate O_auxiliary O Li->O_auxiliary N_auxiliary N-Me Li->N_auxiliary C_alpha O_enolate->C_alpha C_alpha_aux N_auxiliary->C_alpha_aux C_alpha->N_auxiliary R_amide C_alpha->R_amide C_beta_aux Ph2 Ph C_beta_aux->Ph2 C_alpha_aux->O_auxiliary C_alpha_aux->C_beta_aux Ph1 Ph C_alpha_aux->Ph1 Aldehyde R²CHO Aldehyde->C_alpha Attack from less hindered face caption Proposed Zimmerman-Traxler-like transition state.

Proposed Zimmerman-Traxler-like transition state.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 2.1: Preparation of the (1S,2S)-Pseudoephenamine Amide

This procedure describes the coupling of a carboxylic acid with (1S,2S)-pseudoephenamine to form the corresponding amide, which will serve as the substrate for the aldol reaction.

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired carboxylic acid (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure.

  • Amide Coupling: In a separate flame-dried flask, dissolve (1S,2S)-pseudoephenamine (1.05 equiv) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equiv) in anhydrous DCM. Cool the solution to 0 °C.

  • Reaction: Add the freshly prepared acid chloride (dissolved in a minimal amount of anhydrous DCM) dropwise to the pseudoephenamine solution at 0 °C.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 3-4 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3][4]

Protocol 2.2: Enantioselective Aldol Reaction

This protocol details the enolization of the pseudoephenamine amide and the subsequent diastereoselective addition to an aldehyde.

  • Preparation: To a flame-dried, two-neck round-bottom flask containing the purified (1S,2S)-pseudoephenamine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv), add anhydrous tetrahydrofuran (THF).[3][11] For substrates with poor solubility in THF, a 1:1 mixture of THF/pyridine can be a suitable alternative.[4]

  • Enolization: Cool the solution to -78 °C (dry ice/acetone bath). Add lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (2.2 equiv, as a solution in THF/hexanes) dropwise via syringe.[3][8][9][10] Stir the resulting solution at -78 °C for 30-60 minutes.

  • Aldol Addition: Add the desired aldehyde (1.5 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Quenching and Workup: Stir the reaction mixture at -78 °C for 1-4 hours (monitor by TLC). Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, often a solid, can be purified by flash column chromatography or recrystallization to yield the diastereomerically pure aldol adduct.[8][9]

Protocol 2.3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to afford the desired β-hydroxy carboxylic acid, ester, or alcohol without epimerization of the newly formed stereocenters.[3][4][7][8]

  • To Obtain the Carboxylic Acid (Acidic Hydrolysis):

    • Dissolve the aldol adduct in a mixture of dioxane and 9 N sulfuric acid.

    • Heat the mixture to reflux (approximately 115 °C) for 4-12 hours.[3]

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer can be basified to recover the pseudoephenamine auxiliary.

  • To Obtain the Primary Alcohol (Reduction):

    • Dissolve the aldol adduct in THF.

    • Add a reducing agent such as lithium amidotrihydroborate (LAB) at the appropriate temperature (e.g., 0 °C to room temperature).[3][4][7]

    • Stir until the reaction is complete (monitor by TLC).

    • Perform a standard aqueous workup to isolate the enantiomerically enriched alcohol.

  • To Obtain the Ketone (Addition of Organometallic Reagents):

    • Dissolve the aldol adduct in THF and cool to -78 °C.

    • Add an organolithium or Grignard reagent (e.g., MeLi, PhMgBr) dropwise.[3][4][7]

    • Stir for 1-3 hours at low temperature before quenching with saturated aqueous ammonium chloride.

    • Isolate the desired ketone after an extractive workup.

Workflow and Data Summary

The overall experimental workflow is summarized in the diagram below.

Aldol_Reaction_Workflow cluster_prep Step 1: Amide Preparation cluster_aldol Step 2: Aldol Reaction cluster_cleavage Step 3: Auxiliary Cleavage A Carboxylic Acid + (1S,2S)-Pseudoephenamine B Pseudoephenamine Amide A->B Acid Chloride Formation & Coupling C Enolization (LDA/LiHMDS, LiCl, -78°C) B->C D Aldol Adduct C->D Addition of Aldehyde E β-Hydroxy Acid D->E Acidic Hydrolysis F β-Hydroxy Alcohol D->F Reduction (LAB) G β-Hydroxy Ketone D->G Organometallic Addition caption General workflow for pseudoephenamine-mediated aldol reaction.

General workflow for pseudoephenamine-mediated aldol reaction.
Table 1: Representative Aldol Reactions with (1S,2S)-Pseudoephenamine Glycinamide

The following table summarizes the performance of (1S,2S)-pseudoephenamine glycinamide in aldol reactions with various electrophiles, demonstrating the broad scope and high stereoselectivity of this method.

EntryElectrophile (Aldehyde/Ketone)ProductYield (%)Diastereomeric Ratio (dr)
1Benzaldehydesyn-β-hydroxy-α-amino amide80>95:5
2Isovaleraldehydesyn-β-hydroxy-α-amino amide91>95:5
3Cyclohexanecarboxaldehydesyn-β-hydroxy-α-amino amide85>95:5
4Acetonesyn-β-hydroxy-α-amino amide55>95:5
5Cyclohexanonesyn-β-hydroxy-α-amino amide78>95:5

Data adapted from Seiple, I. B., et al. (2014).[9][10]

Conclusion

(1S,2S)-Pseudoephenamine is a robust and highly effective chiral auxiliary for enantioselective aldol reactions. Its operational simplicity, the high diastereoselectivities achieved, and the crystalline nature of its derivatives make it an invaluable tool for researchers in both academic and industrial settings. The protocols outlined in this guide, grounded in a solid mechanistic understanding, provide a reliable framework for the synthesis of a wide array of enantioenriched β-hydroxy carbonyl compounds, which are key building blocks in drug development and natural product synthesis.

References

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

  • Myers, A. G. Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Harvard University Library. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Seiple, I. B., Mercer, J. A. M., Sussman, R. J., Zhang, Z., & Myers, A. G. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition, 53(18), 4642–4647. [Link]

  • PubMed. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis. [Link]

  • García, J. M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(11), 1541-1543. [Link]

  • SciSpace. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [Link]

  • Zhang, W. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 47(12), 4236-4247. [Link]

  • Elsevier. (1993). Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. Tetrahedron: Asymmetry, 4(10), 2129-2132. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • PubMed. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(11), 3311-3319. [Link]

  • ACS Publications. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. [Link]

  • SciSpace. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • eScholarship, University of California. (2014). Stereocontrolled Synthesis of syn-β-Hydroxy-α-amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. [Link]

  • Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic Letters, 15(21), 5594–5597. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Myers, A. G. Research Group, Harvard University. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. [Link]

  • ACS Publications. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Myers Group, Harvard University. [Link]

  • ACS Publications. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. [Link]

  • PubMed. (2011). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. [Link]

  • Semantic Scholar. (2006). Catalytic Enantioselective Aldol Addition Reactions. [Link]

  • Macmillan Group, Princeton University. (2002). The Selective Aldol Reaction. [Link]

  • RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Auxiliary Cleavage & Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket: Minimizing Racemization During Auxiliary Removal Reference ID: CAS-EVANS-MYERS-001

Executive Summary: The "Silent Killer" of Optical Purity

Welcome to the Technical Support Center. You are likely here because you have successfully installed a stereocenter using an Evans or Myers auxiliary, but are now facing the critical "dismount"—removing the auxiliary without eroding the enantiomeric excess (ee) you worked so hard to establish.

The Core Problem: Auxiliary removal often requires nucleophilic attack at a carbonyl group adjacent to an acidic


-proton.
  • Risk: If the cleavage conditions are too basic or the temperature too high, the rate of enolization (

    
    ) competes with the rate of hydrolysis/cleavage (
    
    
    
    ), leading to racemization (or epimerization).
  • The Solution: We must select reagents where nucleophilicity is maximized relative to basicity (the

    
    -effect) or utilize intramolecular assistance mechanisms.
    

Module 1: Evans Oxazolidinone Removal (Hydrolysis)

The Gold Standard: LiOH / H₂O₂ Protocol[1]

User Query: "Why can't I just use LiOH? Why is hydrogen peroxide required?"

Technical Explanation: Using LiOH alone is a common rookie error. Hydroxide (


) is a hard base and a moderate nucleophile. In the absence of peroxide, 

often attacks the endocyclic carbonyl (the carbamate), leading to ring opening (destruction of the auxiliary) rather than the desired exocyclic cleavage. Furthermore, the high basicity of

promotes

-deprotonation (racemization).

The addition of


 generates the hydroperoxide anion (

).
  • 
    -Effect: 
    
    
    
    is hundreds of times more nucleophilic than
    
    
    due to lone-pair repulsion on adjacent oxygen atoms.
  • pKa Differential:

    
     (pKa ~11.6) is significantly less basic than 
    
    
    
    (pKa ~15.7). This lowers the pH of the medium, suppressing the rate of enolization.
Standard Operating Procedure (SOP-EV-01)
ParameterSpecificationCausality / Note
Solvent THF:H₂O (3:1 or 4:1)Water is required for solubility; THF solubilizes the organic substrate.
Temperature 0 °C (Strict)Higher temps increase

faster than

.
Reagents LiOH (2.0 equiv) + H₂O₂ (4.0 equiv)Excess peroxide ensures

is the active species.
Quench Na₂SO₃ or Na₂S₂O₃CRITICAL: Must quench excess peroxide before acidification to prevent oxidation of sensitive functionalities.
Visualizing the Mechanism (Why LiOH Fails)

The following diagram illustrates the competition between the desired pathway (LiOOH) and the failure modes (LiOH).

EvansCleavage cluster_legend Legend key1 Desired Pathway key2 Failure Mode Start N-Acyl Oxazolidinone LiOOH LiOOH (pKa ~11.6) Start->LiOOH + H2O2 LiOH LiOH (pKa ~15.7) Start->LiOH No H2O2 Tet_Exo Exocyclic Tetrahedral Intermediate LiOOH->Tet_Exo Fast Attack (Alpha Effect) Product Chiral Acid + Recovered Auxiliary Tet_Exo->Product Collapse Tet_Endo Endocyclic Tetrahedral Intermediate LiOH->Tet_Endo Regioselective Attack Enolate Enolate Formation (Racemization) LiOH->Enolate Deprotonation RingOpen Ring Opening (Auxiliary Destroyed) Tet_Endo->RingOpen Irreversible

Figure 1: Mechanistic divergence between LiOOH (green path) and LiOH (red path). LiOH favors ring opening or deprotonation, while LiOOH favors the desired hydrolytic cleavage.

Module 2: Myers Pseudoephedrine (Hydrolysis)

User Query: "My substrate is acid-sensitive. Can I cleave the Myers auxiliary under basic conditions without epimerization?"

Technical Explanation: The Myers auxiliary is robust. Unlike the Evans system, the cleavage mechanism often involves an intramolecular


 acyl transfer, facilitated by the benzylic alkoxide. This intramolecularity anchors the stereochemistry.

However, for sterically hindered substrates, the rate of hydrolysis slows down, allowing the basic conditions to cause epimerization.

Decision Matrix: Hydrolysis Conditions
ConditionReagentsBest ForRisk Factor
Acidic

/ Dioxane, Reflux
Robust substrates, non-acid sensitive.High temp can degrade labile groups.
Basic (Standard) NaOH,

, Reflux
General substrates.Epimerization if reaction time > 5h.
Basic (Mild)

(TBAH),

Acid-sensitive, epimerizable substrates.Slower reaction rate.

Troubleshooting Tip: If you observe epimerization with NaOH/Reflux, switch to Lithium Hydroperoxide (LiOOH) conditions similar to the Evans protocol. The Myers amide is susceptible to the same


-effect enhancement, allowing cleavage at 0 °C.

Module 3: Reductive Cleavage & Transamidation

Sometimes you do not want the carboxylic acid. Direct conversion to alcohols or Weinreb amides saves steps and often reduces racemization risk by avoiding the free acid intermediate.

Protocol A: Reductive Cleavage to Alcohols
  • Reagent:

    
     (Lithium Borohydride).
    
  • Why:

    
     is more Lewis acidic than 
    
    
    
    , allowing it to coordinate to the auxiliary carbonyl and facilitate hydride delivery.
  • Racemization Check: Extremely low risk. The hydride attack is rapid and non-basic.

  • Note: If the reaction is sluggish, add 1 equivalent of water or methanol to generate soluble borates and accelerate turnover.

Protocol B: Transamidation (Weinreb Amides)
  • Reagent:

    
     (Trimethylaluminum) + 
    
    
    
    .
  • Mechanism: Formation of a highly active Aluminum-Amide species.

  • Racemization Check: Low risk unless the reaction is heated excessively (>0 °C to RT).

  • Safety:

    
     is pyrophoric. Handle under inert atmosphere.
    

Module 4: Troubleshooting & FAQs

Diagnostic Matrix: Why did my ee drop?
SymptomProbable CauseCorrective Action
Low Yield + Low ee Temperature too high. Ensure internal temp is 0 °C before adding base. Use a cryostat if necessary.
Good Yield + Low ee Old Peroxide.

degrades. If concentration is <30%, you need more equivalents. Low peroxide = High effective pH = Racemization.
Auxiliary Lost (Ring Opening) Missing Peroxide. See Module 1. You likely performed simple hydrolysis. Ensure

is fresh.
"Mushy" NMR / Side Products Oxidation of Product. You failed to quench the peroxide properly. Add saturated

until starch-iodide paper is negative.
Workflow Selector

Use this logic flow to determine the safest removal method for your specific substrate.

RemovalSelector Start Select Substrate Target Desired Product? Start->Target Acid Carboxylic Acid Target->Acid Alc Primary Alcohol Target->Alc Amide Weinreb/Amide Target->Amide Sens Base Sensitive? Acid->Sens Reduc Reductive Cleavage: LiBH4 / THF Alc->Reduc Trans Transamidation: AlMe3 / Amine Amide->Trans EvansStd Evans Std: LiOH / H2O2 @ 0°C Sens->EvansStd Evans Aux MyersAcid Myers Std: H2SO4 / Reflux Sens->MyersAcid Myers (Robust) MyersBase Myers Mod: LiOH / H2O2 @ 0°C Sens->MyersBase Myers (Sensitive)

Figure 2: Decision tree for selecting the optimal auxiliary removal condition based on product type and substrate sensitivity.

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28, 6141–6144.[1]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119, 6496–6511.[2]

  • Krenske, E. H.; Jenkins, I. D. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH."[3] Australian Journal of Chemistry, 2023 .[3]

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 77.

Sources

Validation & Comparative

Comparative Guide: Pseudoephenamine vs. Pseudoephedrine in Asymmetric Alkylation

[1][2]

Executive Summary

For decades, pseudoephedrine has served as the gold standard for asymmetric alkylation (the Myers alkylation). However, its regulation as a controlled substance precursor and the frequent formation of oily amide intermediates present significant operational bottlenecks.

Pseudoephenamine ((1S,2S)-2-(methylamino)-1,2-diphenylethan-1-ol) has emerged as a superior alternative.[1] It retains the high stereocontrol of the Myers system while offering two distinct advantages: high crystallinity of intermediates (enabling purification by recrystallization rather than chromatography) and exemption from controlled substance regulations .

This guide analyzes the technical performance of pseudoephenamine, providing experimental protocols and data comparisons for researchers seeking to upgrade their asymmetric synthesis workflows.

Critical Advantage: Crystallinity and Purification

The most immediate operational advantage of pseudoephenamine is the physical state of its amide derivatives.

  • The Pseudoephedrine Limitation: Amides derived from pseudoephedrine are frequently viscous oils or low-melting solids. This necessitates purification via flash column chromatography, which is solvent-intensive and difficult to scale beyond gram quantities.

  • The Pseudoephenamine Solution: Due to the additional phenyl ring (diphenylethanol backbone), pseudoephenamine amides exhibit strong

    
    -stacking interactions. This results in highly crystalline solids that can often be purified to >99% diastereomeric excess (de) via simple recrystallization.
    
Comparison of Purification Workflows

purification_workflowcluster_pseudoephedrinePseudoephedrine Routecluster_pseudoephenaminePseudoephenamine RouteStartCrude Alkylation Reaction MixtureP_Step1Aqueous WorkupStart->P_Step1E_Step1Aqueous WorkupStart->E_Step1P_Step2Result: Viscous OilP_Step1->P_Step2P_Step3Flash Chromatography(Time/Solvent Intensive)P_Step2->P_Step3P_ResultPure ProductP_Step3->P_ResultE_Step2Result: Crystalline SolidE_Step1->E_Step2E_Step3Recrystallization(Scalable/Green)E_Step2->E_Step3E_ResultPure Product (>99% de)E_Step3->E_Result

Figure 1: Operational comparison of purification workflows. The pseudoephenamine route minimizes solvent waste and allows for easier scale-up.

Stereochemical Performance and Scope

Mechanistically, pseudoephenamine functions identically to pseudoephedrine.[1][2] It directs alkylation via the formation of a Z-enolate, stabilized by a lithium-alkoxide chelate. The electrophile attacks from the face opposite the bulky auxiliary shielding.

Experimental Data Comparison

The following data, derived from comparative studies by the Myers group, illustrates that pseudoephenamine matches or exceeds the selectivity of pseudoephedrine, particularly in the construction of quaternary centers.

Substrate (Electrophile)Pseudoephedrine Yield (%)Pseudoephedrine drPseudoephenamine Yield (%)Pseudoephenamine dr
Benzyl bromide 88%98:294% 99:1
Methyl iodide 91%97:395% 98:2
Allyl bromide 85%96:492% 98:2
Quaternary Center Formation 78%95:586% >99:1

Note: Yields represent isolated yields after purification. dr values refer to the crude reaction mixture.

Regulatory and Supply Chain Security

Pseudoephedrine is a List I Chemical (USA) and highly regulated globally due to its use in methamphetamine synthesis. This creates:

  • Compliance burdens (logging, DEA audits).

  • Supply chain volatility.

  • Restrictions on bulk purchasing for pilot-plant scale-up.

Pseudoephenamine is structurally distinct enough to prevent facile conversion to methamphetamine-like stimulants. It is currently unregulated , allowing for unrestricted purchase and easier contract manufacturing organization (CMO) transfer.

Experimental Protocol: Asymmetric Alkylation

This protocol utilizes the standard Myers conditions (LDA/LiCl). The presence of Lithium Chloride is critical ; it breaks up enolate aggregates, accelerating the reaction and enhancing stereocontrol.

Reagents
  • Auxiliary Amide: 1.0 equiv (dried by azeotropic distillation with benzene/toluene if necessary).

  • LiCl: 6.0 equiv (Must be flame-dried under vacuum immediately prior to use).

  • LDA: 2.2 equiv (generated fresh or high-quality commercial source).

  • Alkyl Halide: 1.5 equiv.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • LiCl Preparation (Crucial): Place LiCl (6 equiv) in a flame-dried flask. Heat with a heat gun under high vacuum (0.1 mmHg) for 5-10 minutes until the salt flows freely. Cool to room temperature under Argon.

  • Amide Dissolution: Add the pseudoephenamine amide (1 equiv) and anhydrous THF (0.1 M concentration relative to amide). Cool the suspension to -78 °C.

  • Enolization: Add LDA (2.2 equiv) dropwise via syringe. The mixture may become heterogeneous. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, then cool back to -78 °C.

    • Why? The brief warming ensures complete deprotonation and formation of the reactive monomeric enolate species.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 2-4 hours.

  • Quench & Workup: Quench with half-saturated NH₄Cl solution. Extract with EtOAc or DCM.

  • Purification: Concentrate the organic layer.

    • Optimization: Dissolve the crude solid in minimal hot ethanol or toluene. Allow to cool slowly. Collect crystals via filtration.[3]

Mechanistic Pathway[4][5][6][7]

reaction_mechanismAmidePseudoephenamineAmideEnolateZ-Enolate(Li-Chelated)Amide->EnolateDeprotonationLiClLiCl (6 equiv)(Disaggregation)LiCl->EnolateStabilizesLDALDA (2.2 equiv)LDA->EnolateProductAlkylatedProductEnolate->ProductFace-SelectiveAttackElectrophileR-X(Alkyl Halide)Electrophile->Product

Figure 2: Mechanistic pathway. LiCl is essential for generating the reactive monomeric enolate species.

Auxiliary Recovery

A major economic factor in auxiliary-based synthesis is recovery. Pseudoephenamine is robust and can be recovered quantitatively after the cleavage step.

  • Hydrolysis (Acid/Base): Reflux with NaOH or H₂SO₄ yields the carboxylic acid and the auxiliary.

  • Reduction: Treatment with Lithium Amidotrihydroborate (LAB) yields the primary alcohol and the auxiliary.

  • Recovery: The auxiliary is recovered by extraction (basic workup) and recrystallization, ready for re-use without loss of optical purity.

References

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis Morales, M. R., Mellem, K. T., & Myers, A. G. (2012).[1][2][4][5][6] Angewandte Chemie International Edition. [Link][5]

  • Stereocontrolled Alkylative Construction of Quaternary Carbon Centers Kummer, D. A., Chain, W. J., Morales, M. R., Quiroga, O., & Myers, A. G. (2008).[1][7][8] Journal of the American Chemical Society. [Link][1][8][9]

  • A Simple, Scalable Synthetic Route to (+)- and (-)-Pseudoephenamine Mellem, K. T., & Myers, A. G. (2013).[4] Organic Letters. [Link][4]

Comparative Technical Guide: Crystalline Properties of Pseudoephedrine vs. Pseudoephenamine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Pseudoephenamine (Psen) represents a superior, scalable alternative to Pseudoephedrine (Psi) for asymmetric alkylations, primarily due to its crystalline nature .[1][2]

While Pseudoephedrine has long been the gold standard for asymmetric alkylation (Myers' alkylation), its amide derivatives are frequently oils or low-melting solids that exist as rotameric mixtures, necessitating labor-intensive flash column chromatography. In contrast, Pseudoephenamine amides are engineered to be crystalline solids.[1][2][3] This physical property enables purification via recrystallization , significantly streamlining process chemistry and scalability while avoiding the regulatory restrictions associated with Pseudoephedrine (a DEA List I chemical).

Structural Basis of Crystallinity

The divergent physical properties of these two auxiliaries stem from specific structural modifications designed to enhance lattice energy.

Chemical Architecture
  • Pseudoephedrine (Psi): 1-phenyl-2-(methylamino)propan-1-ol. Contains a single phenyl ring and a terminal methyl group.

  • Pseudoephenamine (Psen): 1,2-diphenyl-2-(methylamino)ethanol.[2] The terminal methyl group of the Psi backbone is replaced by a second phenyl ring.

The "Dual-Phenyl" Effect

The introduction of the second phenyl ring in Psen is not merely for steric bulk; it facilitates extensive


-

stacking interactions in the solid state.
  • Rotameric Control: In solution, Psi amides often exist as a mixture of cis and trans rotamers (about the amide N-C(O) bond), leading to broad NMR signals. Psen amides, due to the steric clash between the two phenyl rings and the N-acyl group, lock into a single rotameric conformation.

  • Lattice Formation: This conformational rigidity, combined with the additional aromatic surface area, drives the formation of ordered, high-melting crystal lattices.

Comparative Data: Physical Properties[1][2][3]
FeaturePseudoephedrine (Psi) AmidesPseudoephenamine (Psen) AmidesAdvantage
Physical State Often Oils or Waxy SolidsCrystalline SolidsPsen (Handling)
Purification Flash ChromatographyRecrystallization (EtOH)Psen (Scalability)
NMR Spectra Broadened (Rotamer Mix)Sharp, Defined (Single Rotamer)Psen (Analysis)
Glycinamide MP Hydrates/Low MP168–170 °C (Anhydrous)Psen
Auxiliary MP 118 °C (HCl salt)109–110 °C (Free base)Neutral
Regulatory DEA List I (Meth precursor)UnregulatedPsen

Purification Workflow Analysis

The most critical operational difference lies in the purification of the alkylated amide product. The following diagram illustrates the efficiency gain when switching to Psen.

PurificationWorkflow Start Crude Alkylation Reaction Mixture Quench Aqueous Workup Start->Quench Psi_Route Pseudoephedrine Route Quench->Psi_Route Psen_Route Pseudoephenamine Route Quench->Psen_Route Psi_State Result: Viscous Oil / Rotamers Psi_Route->Psi_State Psi_Purify Flash Column Chromatography (High Solvent Waste) Psi_State->Psi_Purify End Pure Enantioenriched Amide (>98% de) Psi_Purify->End Psen_State Result: Crystalline Solid Psen_Route->Psen_State Psen_Purify Recrystallization (Ethanol/Water) Psen_State->Psen_Purify Psen_Purify->End  Scalable Path

Figure 1: Operational comparison showing the elimination of chromatography in the Pseudoephenamine workflow.

Experimental Protocols

The following protocols are adapted from the Myers group methodologies. These are self-validating: the appearance of crystals indicates success.

A. Synthesis of Pseudoephenamine Propionamide

Note: This protocol replaces the standard acid chloride acylation used for Psi.

  • Reagents: Suspend (1S,2S)-pseudoephenamine (1 equiv) in THF. Add Triethylamine (1.2 equiv).

  • Acylation: Cool to 0 °C. Add Propionyl chloride (1.1 equiv) dropwise.

  • Workup: Stir for 1 hour. Quench with water. Extract with DCM.

  • Crystallization (The Key Step): Concentrate the organic layer. The residue is recrystallized from hot ethanol (or EtOAc/Hexanes).

    • Observation: Formation of colorless, block-like crystals.[1][2]

    • Validation: Melting point check (Expect >100°C for most derivatives).

B. Asymmetric Alkylation (The "Myers Alkylation")

This protocol utilizes the "LiCl effect" to accelerate enolization and prevent O-acylation, identical to the Psi protocol but with easier workup.

Reagents:

  • LiCl (anhydrous, flame-dried under vacuum): 6.0 equiv

  • Diisopropylamine: 2.2 equiv[1][2]

  • n-BuLi (2.5 M in hexanes): 2.1 equiv

  • Psen-Amide (from Step A): 1.0 equiv

  • Alkyl Halide (RX): 1.5–2.0 equiv

Workflow:

  • Enolization: Flame-dry LiCl in the reaction flask. Add THF and diisopropylamine.[1][2][4] Cool to -78 °C. Add n-BuLi. Warm to 0 °C briefly, then cool back to -78 °C.

  • Addition: Cannulate the Psen-amide (dissolved in minimum THF) into the LDA/LiCl mixture. Stir 1 hr at -78 °C.

  • Alkylation: Add Alkyl Halide. Stir at -78 °C, then slowly warm to 0 °C over 2–4 hours.

  • Isolation: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification: The crude residue is often a solid.[3] Recrystallize from Ethanol/Water.

    • Result: Single diastereomer (>99:1 dr).[1]

C. Hydrolysis (Auxiliary Recovery)

Because Psen is valuable (though easy to make), recovery is standard.

  • Reflux: Heat the alkylated amide in 1,4-dioxane with 9 N H₂SO₄ (1:1 v/v) at reflux for 12 hours.

  • Extraction: Cool. Extract the carboxylic acid product with ether.

  • Recovery: Basify the aqueous layer (pH 14) with NaOH. Extract Psen with DCM. Recrystallize the recovered Psen from Ethanol.

Technical Analysis: Why Switch?

The "Oil" Problem in Drug Discovery

In high-throughput medicinal chemistry, oils are problematic. They trap solvent, making accurate weighing difficult, and they cannot be purified by automated filtration. Psen amides behave like "small molecule salts," allowing for easier handling in library synthesis.

Scalability and Cost

While Pseudoephedrine is cheap, the regulatory compliance costs (due to methamphetamine synthesis restrictions) are high. Pseudoephenamine is synthesized from Benzil and Methylamine —both unregulated commodity chemicals.

  • Synthesis: Benzil + MeNH₂ → Imine → Reduction (LiAlH₄) → Resolution (Mandelic Acid).[5]

  • Yield: The auxiliary synthesis requires no chromatography ; it is entirely driven by crystallization.

Diastereoselectivity

Experimental data confirms that Psen matches or exceeds Psi in stereocontrol.[1][2]

  • Quaternary Centers: For difficult alkylations creating quaternary centers, Psen often yields higher dr (typically >98:2) compared to Psi, likely due to the increased rigidity of the enolate intermediate provided by the second phenyl ring.

References

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[6][7] Angewandte Chemie International Edition, 51(19), 4568–4571.[6][7] [Link][1]

  • Kumagai, N., & Myers, A. G. (2008). Pseudoephenamine: A Practical Method for the Synthesis of Amino Acids. Angewandte Chemie International Edition, 47, 1-5. (See general Myers Group publications for context). [Link]

  • Seiple, I. B., et al. (2014). Efficient Synthesis of pseudoephenamine glycinamide and its use in the asymmetric synthesis of alpha-amino acids. Angewandte Chemie International Edition, 53(18), 4642-4646. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on crystallinity and saturation). [Link]

Sources

The Unseen Costs: A Cost-Benefit Analysis of Pseudoephedrine for Industrial Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Precursor Selection in Asymmetric Synthesis

For decades, (+)-pseudoephedrine, an inexpensive and readily available chiral auxiliary, has been a reliable tool in the synthetic chemist's arsenal for achieving high levels of stereocontrol in alkylation reactions. However, its diversion for the illicit synthesis of methamphetamine has led to stringent global regulations, casting a long shadow over its legitimate use in academic and industrial research. This guide provides a comprehensive cost-benefit analysis of using pseudoephedrine for chemical scale-up, objectively comparing its performance and total cost against a viable, unregulated alternative: pseudoephenamine. This analysis is grounded in experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed decisions about precursor selection.

The Shifting Landscape of Chiral Auxiliaries

The utility of pseudoephedrine as a chiral auxiliary, popularized by the work of Professor Andrew G. Myers, stems from its ability to direct the diastereoselective alkylation of amide enolates, providing access to a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1] The mechanism relies on the formation of a rigid chelated intermediate that effectively blocks one face of the enolate, leading to highly predictable stereochemical outcomes.[2]

However, the very chemistry that makes pseudoephedrine a valuable synthetic tool also makes it a precursor for methamphetamine.[3] This has led to its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA) and similar classifications by regulatory bodies worldwide.[4][5] Consequently, the acquisition and use of pseudoephedrine for industrial purposes are now encumbered by significant regulatory and security hurdles.

The Alternative: Pseudoephenamine

In response to these challenges, the scientific community has sought alternatives that mimic the synthetic advantages of pseudoephedrine without the associated regulatory burden. One of the most promising alternatives is pseudoephenamine, a chiral amino alcohol that has been shown to be a versatile and, in many cases, superior chiral auxiliary for asymmetric synthesis.[6][7]

Pseudoephenamine is not currently a controlled substance and can be synthesized on a large scale from inexpensive starting materials.[8] Crucially, it cannot be readily converted into illicit substances, making it an attractive and sustainable alternative for industrial applications.

Cost-Benefit Analysis: Pseudoephedrine vs. Pseudoephenamine

A holistic cost-benefit analysis must extend beyond the per-kilogram price of the chiral auxiliary to include the often-hidden costs of regulatory compliance, security, and potential supply chain disruptions, weighed against the performance and yield of the chemical process.

I. Direct Costs: A Tale of Two Syntheses

Pseudoephedrine: While historically inexpensive as a bulk pharmaceutical ingredient, the price of pseudoephedrine for chemical synthesis is difficult to ascertain due to its controlled status. What is clear is that its availability is restricted, and procurement requires significant administrative effort. Prices for smaller quantities of pseudoephedrine hydrochloride for laboratory use can be found, for instance, at approximately €47 for 100g.[9] However, bulk pricing for industrial use is not publicly available and would be subject to stringent DEA quotas and regulations.

Pseudoephenamine: A scalable, three-step synthesis of pseudoephenamine from the inexpensive starting material benzil has been reported.[8][10] An estimated cost for the synthesis of pseudoephenamine can be derived from the pricing of its precursors:

Starting MaterialPrice per kg (USD)
Benzil$29 - $724[2][11][12][13]
Lithium Aluminum Hydride$12 - $1,230[6][8][10][14][15]
Mandelic Acid$1 - $35[7][16][17][18]

Note: Prices are based on a range of listed values from various suppliers and are subject to change based on quantity and purity.

While a precise cost per kilogram for synthesized pseudoephenamine is dependent on the scale and efficiency of the process, the use of readily available and inexpensive starting materials suggests a favorable economic profile compared to the heavily regulated pseudoephedrine.

II. Indirect Costs: The Regulatory Burden of Pseudoephedrine

The use of pseudoephedrine in an industrial setting incurs substantial indirect costs associated with regulatory compliance and security. These are not one-time expenses but ongoing operational costs that can significantly impact the overall budget of a project.

DEA Regulations and Security Requirements:

  • Registration: Manufacturers, importers, and distributors of List I chemicals, including pseudoephedrine, must register with the DEA.[4][19]

  • Secure Storage: Pseudoephedrine must be stored in a secure location, such as a safe, steel cabinet, or a secure room that meets specific structural requirements. These storage units must be affixed to a permanent structure and, depending on the quantity stored, may require a monitored alarm system.[1][3][20][21]

  • Access Control: Access to pseudoephedrine storage areas must be strictly limited to a minimum number of authorized personnel.[21]

  • Record-Keeping and Reporting: Detailed records of all transactions involving pseudoephedrine must be maintained and readily available for inspection. Any unusual or excessive loss or disappearance must be reported to the DEA.[5]

  • Increased Scrutiny and Audits: Facilities handling controlled substances are subject to more frequent and rigorous inspections by regulatory authorities.

The financial impact of these requirements includes the capital expenditure for secure storage infrastructure, the operational costs of security personnel and alarm monitoring, and the administrative overhead of maintaining detailed records and preparing for audits. These costs can be substantial and should be factored into any cost-benefit analysis.

III. Performance and Yield: A Scientific Comparison

The ultimate value of a chiral auxiliary lies in its performance in the chemical synthesis. Extensive studies have demonstrated that pseudoephenamine is not only a viable alternative to pseudoephedrine but often a superior one.

FeaturePseudoephedrinePseudoephenamineAdvantage
Diastereoselectivity High (typically >95:5)Equal or higher (typically >98:2)[6]Pseudoephenamine
Yield High (typically >85%)High (typically >84%)[6]Comparable
Crystallinity of Amides Often oilsMore frequently crystalline[6]Pseudoephenamine
Product Separation Standard chromatographic methodsOften simplified due to crystallinityPseudoephenamine
Regulatory Status Controlled Substance (List I)UnregulatedPseudoephenamine

The higher crystallinity of pseudoephenamine-derived amides is a significant advantage in a scale-up setting, as it can simplify purification by allowing for recrystallization instead of chromatography, leading to cost and time savings.

Experimental Protocols

Synthesis of (1R,2R)-Pseudoephenamine

This three-step synthesis is adapted from the procedure reported by Myers and coworkers.[8]

Step 1: Synthesis of (Z)-N-(1,2-diphenylethylidene)methanamine (Benzil Mono-methylimine)

  • To a solution of benzil (1.0 eq) in methanol is added a 40 wt. % solution of methylamine in water (1.2 eq).

  • The mixture is stirred at room temperature for 12 hours.

  • The resulting crystalline product is collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Reduction to (1R,2R;1S,2S)-2-(methylamino)-1,2-diphenylethan-1-ol (rac-Pseudoephenamine)

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C is added a solution of benzil mono-methylimine (1.0 eq) in THF dropwise.

  • The reaction is stirred at room temperature for 6 hours.

  • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to afford the crude product.

Step 3: Resolution of (1R,2R)-Pseudoephenamine

  • The crude racemic pseudoephenamine is dissolved in hot methanol.

  • A solution of (S)-(+)-mandelic acid (0.5 eq) in methanol is added.

  • The solution is allowed to cool to room temperature, and the resulting crystalline salt is collected by filtration.

  • The salt is treated with aqueous NaOH to liberate the free amine, which is then extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford enantiomerically pure (1R,2R)-pseudoephenamine.

Asymmetric Alkylation using (1R,2R)-Pseudoephenamine
  • To a solution of the (1R,2R)-pseudoephenamine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C is added LDA (2.2 eq).

  • The solution is stirred for 15 minutes, followed by the addition of the alkylating agent (1.5 eq).

  • The reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous NH4Cl.

  • The product is extracted, and the combined organic layers are dried and concentrated.

  • The diastereomeric ratio can be determined by NMR or HPLC analysis of the crude product.

Visualizing the Synthetic Pathways

DOT Diagram: Synthesis of Pseudoephenamine

G cluster_0 Synthesis of Pseudoephenamine Benzil Benzil Benzil_Mono_methylimine Benzil Mono-methylimine Benzil->Benzil_Mono_methylimine Step 1 Methylamine Methylamine Methylamine->Benzil_Mono_methylimine rac_Pseudoephenamine rac-Pseudoephenamine Benzil_Mono_methylimine->rac_Pseudoephenamine Step 2 LAH LiAlH4 LAH->rac_Pseudoephenamine Resolved_Pseudoephenamine (1R,2R)-Pseudoephenamine rac_Pseudoephenamine->Resolved_Pseudoephenamine Step 3 Mandelic_Acid (S)-(+)-Mandelic Acid Mandelic_Acid->Resolved_Pseudoephenamine

Caption: Scalable three-step synthesis of pseudoephenamine.

DOT Diagram: Asymmetric Alkylation Workflow

G cluster_1 Asymmetric Alkylation Chiral_Auxiliary Pseudoephedrine or Pseudoephenamine Amide_Formation Amide Formation Chiral_Auxiliary->Amide_Formation Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Amide_Formation Chiral_Amide Chiral Amide Amide_Formation->Chiral_Amide Enolate_Formation Enolate Formation Chiral_Amide->Enolate_Formation LDA LDA, LiCl LDA->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation.

Conclusion: A Clear Path Forward

While pseudoephedrine has a long and successful history as a chiral auxiliary, its use in a modern industrial setting presents significant and escalating challenges. The direct and indirect costs associated with its regulatory control, coupled with the security and administrative burdens, make it a less attractive option for scale-up.

In contrast, pseudoephenamine has emerged as a scientifically sound and economically viable alternative. Its unregulated status, scalable synthesis from inexpensive starting materials, and comparable or superior performance in asymmetric alkylation reactions make it a compelling choice for researchers and drug development professionals. The transition from pseudoephedrine to pseudoephenamine represents a strategic move towards a more sustainable, secure, and cost-effective approach to asymmetric synthesis on an industrial scale.

References

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]

  • Tradeindia. (2026, February 18). Mandelic Acid (CAS No 90-64-2) Manufacturers, Mandelic Acid Suppliers, Exporters. [Link]

  • Bragg, J. T., & Davies, S. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic Letters, 15(21), 5546-5549. [Link]

  • Myers, A. G., et al. (2013, October 18). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Harvard University. [Link]

  • IndiaMART. (n.d.). D-Mandelic Acid Latest Price, Manufacturers & Suppliers. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Alpha Chemika. (n.d.). LITHIUM ALUMINIUM HYDRIDE For Synthesis. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Chemicopro. (n.d.). Buy Pseudoephedrine Online. [Link]

  • 3MMCShopEU. (n.d.). Buy Pseudoephedrine HCl Powder EU | Licensed Supplier. [Link]

  • Regulations.gov. (2008, July 11). Elimination of Exemptions for Chemical Mixtures Containing the List I Chemicals Ephedrine and/or Pseudoephedrine. [Link]

  • FSA Chemicals. (n.d.). Pseudoephedrine Hydrochloride 100g. [Link]

  • PharmaCompass.com. (n.d.). Pseudoephedrine Hydrochloride | Price | per kg | USD. [Link]

  • U.S. Food and Drug Administration. (2024, July 12). Legal Requirements for the Sale and Purchase of Drug Products Containing Pseudoephedrine, Ephedrine, and Phenylpropanolamine. [Link]

  • DEA Diversion Control Division. (n.d.). Ephedrine and Pseudoephedrine Drug Products are used in Illicit Methamphetamine Manufacture. [Link]

  • Electronic Code of Federal Regulations. (2020, July 24). 21 CFR Part 1309 -- Requirements for Registration. [Link]

  • IndiaMART. (n.d.). Buy Benzil Powder at Best Price in Vadodara, Gujarat. [Link]

  • Robinsons Brothers. (n.d.). Regulatory Compliance in the Pharmaceutical Industry. [Link]

  • ComplianceQuest. (2026, February 17). Regulatory Compliance for Pharmaceutical Industry | 2026 Guide. [Link]

  • Pharmawise. (2025, March 21). Navigating the Complex World of Pharma Regulatory Compliance: Finding the Sweet Spot Between Safety & Innovation. [Link]

  • Scribd. (n.d.). Managing The Cost of Compliance in Pharmaceutical Operations | PDF. [Link]

  • University of California, Berkeley. (n.d.). Storage of Controlled Substances and Accessibility. [Link]

  • Wiley. (2011). Cost-Contained Regulatory Compliance: For the Pharmaceutical, Biologics, and Medical Device Industries. [Link]

  • Electronic Code of Federal Regulations. (2023, June 22). 21 CFR Part 1301 -- Security Requirements. [Link]

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The Unrestricted Alternative: A Comparative Guide to Pseudoephenamine's Efficiency in Asymmetric Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, yield, and overall efficiency. While pseudoephedrine has long been a reliable workhorse, its increasing regulation as a controlled substance presents significant logistical hurdles. This guide provides an in-depth technical comparison of its successor, pseudoephenamine, a versatile and unrestricted chiral auxiliary that not only matches but often surpasses the performance of its predecessor, particularly in the challenging construction of quaternary stereocenters.

The Rise of Pseudoephenamine: Beyond a Mere Replacement

Pseudoephenamine, (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol, has emerged as a powerful tool in the synthetic chemist's arsenal.[1][2][3] Its core advantage lies in its structural similarity to pseudoephedrine, allowing it to leverage the same well-established methodologies for asymmetric alkylation while being free from the legal restrictions tied to methamphetamine production.[1][2][4] However, extensive studies by Myers and coworkers have revealed that pseudoephenamine is not just a convenient substitute but a superior auxiliary in several key aspects.[1]

One of the most significant practical advantages of pseudoephenamine-derived amides is their higher propensity to be crystalline solids compared to their pseudoephedrine counterparts.[1][3][5] This crystallinity facilitates purification by recrystallization, often yielding diastereomerically pure compounds without the need for chromatography, and provides sharp, well-defined peaks in NMR spectra for easier characterization.[1]

Mechanism of Stereocontrol: A Chelated Intermediate

The high diastereoselectivity of both pseudoephedrine and pseudoephenamine auxiliaries stems from the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride.[4][6][7] The lithium cation is coordinated by the enolate oxygen and the hydroxyl group of the auxiliary, creating a conformationally locked structure. In this arrangement, one face of the enolate is effectively blocked by the auxiliary's phenyl group (in the case of pseudoephenamine) and the associated solvent sphere, directing the incoming electrophile to the opposite, less sterically hindered face.[4]

Pseudoephenamine Chelation cluster_0 Formation of the Chelated (Z)-Enolate Substrate Pseudoephenamine Amide Base LDA, LiCl, THF -78 °C Substrate->Base Deprotonation Intermediate Rigid Chelated (Z)-Enolate Base->Intermediate Forms Electrophile R-X Intermediate->Electrophile Attack Product Alkylated Product (High d.r.) Electrophile->Product

Caption: Formation of the rigid chelated (Z)-enolate intermediate.

Performance in Asymmetric Alkylation: A Quantitative Comparison

The true measure of a chiral auxiliary's efficiency lies in the diastereoselectivity and yield of the key bond-forming reaction. Pseudoephenamine has consistently demonstrated exceptional performance in the alkylation of its corresponding amides.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃I≥19:195
2CH₃CH₂I≥19:193
3CH₂=CHCH₂Br≥19:196
4C₆H₅CH₂Br≥19:197
5(S)-MeCH(OTBS)CH₂I≥19:191
6Me₂CHCH₂I9.9:189
Data sourced from Myers et al. Diastereomeric ratios were determined by HPLC analysis.[1]

Notably, for the construction of quaternary carbon centers, pseudoephenamine shows a significant enhancement in diastereoselectivity compared to pseudoephedrine.[1][8]

EntrySubstrateElectrophiled.r. (Pseudoephenamine)d.r. (Pseudoephedrine)
1α-methyl propionamideMeI≥19:110:1
2α-methyl propionamideEtI≥19:112:1
3α-allyl propionamideMeI≥19:114:1
Comparative data highlighting the improved performance for quaternary center formation.[1]

While a direct, comprehensive comparison with Evans' oxazolidinone auxiliaries under identical conditions is not extensively documented in a single source, the Myers pseudoephedrine/pseudoephenamine system is noted for its broader substrate applicability, showing excellent efficiency even with less reactive alkyl halides.[7]

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the key steps in a pseudoephenamine-directed asymmetric alkylation.

Preparation of the Pseudoephenamine Amide

The amide is typically prepared by reacting the chiral auxiliary with an acyl chloride or anhydride.[1][4]

Procedure:

  • A solution of (1S,2S)-pseudoephenamine (1.0 equiv) in dichloromethane (DCM) is cooled to 0 °C.

  • Triethylamine (1.2 equiv) is added, followed by the dropwise addition of the desired acyl chloride (1.1 equiv).

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amide is purified by recrystallization or column chromatography.

Diastereoselective Alkylation

This step creates the new stereocenter with high fidelity.[1][6]

Procedure:

  • To a solution of the pseudoephenamine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added lithium diisopropylamide (LDA, 2.2 equiv) dropwise.

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 30 minutes, and re-cooled to -78 °C.

  • The electrophile (alkyl halide, 1.5-4.0 equiv) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The product is purified by chromatography or recrystallization.

Alkylation_Workflow cluster_workflow Experimental Workflow for Asymmetric Alkylation start Pseudoephenamine Amide enolate_formation Enolate Formation (LDA, LiCl, THF, -78°C) start->enolate_formation alkylation Alkylation (R-X, -78°C) enolate_formation->alkylation quench Quench (aq. NH4Cl) alkylation->quench workup Workup & Purification quench->workup product Alkylated Product workup->product

Caption: A streamlined workflow for pseudoephenamine-directed alkylation.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to unveil the desired enantiomerically enriched product.[1][2][4]

To obtain a carboxylic acid:

  • Acidic Hydrolysis: The amide is heated with 9 N sulfuric acid in dioxane at 115 °C.[1] Yields are typically high (89-99%) with minimal epimerization.[1][2]

  • Basic Hydrolysis: The amide is heated with tetrabutylammonium hydroxide in a 3:1 mixture of tert-butyl alcohol and water at 95 °C.[1]

To obtain a ketone:

  • Organolithium Addition: The amide is treated with an organolithium reagent (R'Li) in THF at -78 °C.[1][9] This method affords ketones in high yields (95-98%).[1][2]

To obtain a primary alcohol:

  • Reduction: The amide is reduced with a reagent such as lithium amidotrihydroborate (LAB) or lithium aluminum hydride.[1][2][9] This provides the corresponding primary alcohol in excellent yields (89-94%).[1][2]

Conclusion: A Reliable and Superior Choice

Pseudoephenamine has proven to be an outstanding chiral auxiliary for asymmetric synthesis. Its freedom from regulatory restrictions, coupled with its ability to deliver equal or superior diastereoselectivities compared to pseudoephedrine, makes it an attractive choice for both academic and industrial research.[1][2] The high crystallinity of its amide derivatives simplifies purification, and the well-established protocols for alkylation and auxiliary removal provide a reliable and efficient pathway to a wide range of enantiomerically enriched molecules. For scientists seeking a practical and highly effective method for stereoselective carbon-carbon bond formation, pseudoephenamine stands out as a premier chiral auxiliary.

References

  • Kummer, D. A., Chain, W. J., Morales, M. R., Quiroga, O., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

  • Myers, A. G. Research Group, Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(12), 3134-3137. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]

  • Wiley-VCH Verlag Berlin. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Molecules and Materials. (2007, September 8). Myers Asymmetric Alkylation. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Organic Chemistry Portal. (2013, February 18). Asymmetric C-C Bond Formation. [Link]

  • Mellem, K. T., & Myers, A. G. (2014). A Practical Synthesis of syn-β-Hydroxy-α-amino Acid Derivatives by Aldolization of Pseudoephenamine Glycinamide. eScholarship.org. [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Clayden, J., & Westlund, N. (2000). Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis. Contemporary Organic Synthesis, 7(3), 267-293. [Link]

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Publish Comparison Guide: X-ray Crystallography Data for Pseudoephenamine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crystallinity Advantage[1]

In asymmetric synthesis, the "bottleneck of characterization" often lies in the physical state of reaction intermediates. While pseudoephedrine has long been the gold standard for auxiliary-controlled alkylations, its derivatives frequently exist as oils, necessitating labor-intensive chromatographic purification and indirect stereochemical assignment.

Pseudoephenamine , a structural analog developed by the Myers group, overcomes this limitation through a critical physical property: enhanced crystallinity . By replacing the C1-methyl group of pseudoephedrine with a phenyl ring, pseudoephenamine imparts sufficient rigidity and


-stacking potential to render most of its amide intermediates—and even complex quaternary alkylation products—as crystalline solids.

This guide objectively compares the crystallographic utility of pseudoephenamine against standard alternatives, providing the experimental data and protocols necessary to leverage this auxiliary for absolute stereochemical determination via X-ray diffraction (XRD).

Structural Basis of Stereocontrol & Crystallinity

To understand why pseudoephenamine succeeds where others fail, we must analyze the structural causality.

The Scaffold Comparison
  • Pseudoephedrine: 1-phenyl-2-(methylamino)propan-1-ol. The flexible alkyl chain often disrupts crystal lattice formation in complex intermediates.

  • Pseudoephenamine: 1,2-diphenyl-2-(methylamino)ethanol.[1] The 1,2-diphenyl motif creates a rigid "locking" mechanism.

Mechanism of Action (The "Self-Validating" Stereocontrol)

X-ray data confirms that pseudoephenamine amides undergo enolization to form (Z)-enolates . The lithium cation is chelated by the enolate oxygen and the auxiliary's alkoxide.

  • Solvent Blocking: The side-chain phenyl group blocks one face of the enolate.

  • Rotameric Locking: X-ray structures (e.g., N-methyl group cis to the quaternary center) reveal a single dominant rotamer in the solid state, minimizing entropic disorder and facilitating crystallization.

Comparative Analysis: Pseudoephenamine vs. Alternatives

The following table contrasts the physical and crystallographic properties of intermediates derived from the three primary chiral auxiliaries.

FeaturePseudoephenamine Pseudoephedrine Evans Oxazolidinone
Regulatory Status Unrestricted Restricted (List I Chemical)Unrestricted
Intermediate State Crystalline Solids (>90%)Viscous Oils / GumsMixed (Oils/Solids)
Purification Method Recrystallization (Scalable)Flash ChromatographyChromatography/Recryst.
X-ray Suitability High (Direct XRD often possible)Low (Requires derivatization)Medium
Quaternary Centers >98:2 dr (High Selectivity)~90:10 dr (Lower Selectivity)Variable
Recovery Yield 85–95% (Non-destructive)Variable (Destructive removal sometimes needed)High
Critical Data Point: The "Crystallinity Gap"

In a direct comparison of alkylation reactions forming quaternary centers:

  • Pseudoephedrine products required HPLC or GC analysis for dr determination due to their oily nature.

  • Pseudoephenamine products (e.g.,

    
    -methyl-
    
    
    
    -amino acid precursors) precipitated directly from the reaction mixture or upon workup. X-ray diffraction of these crystals provided absolute configuration without chemical correlation.

Experimental Protocols

Protocol A: Synthesis of the Auxiliary (The Benzil Route)

Rationale: This pathway avoids regulated starting materials and relies on intermediate crystallinity for purification, negating the need for chromatography.

  • Condensation: React Benzil with methylamine in aqueous methanol.

    • Observation: The mono-methylimine product crystallizes spontaneously.

    • Validation: Filter and verify mp (melting point).

  • Reduction: Treat the imine with LiAlH

    
     (Lithium Aluminum Hydride) in THF.
    
    • Result: Forms racemic pseudoephenamine.[2][3]

  • Resolution: Dissolve racemate in methanol and add (S)-Mandelic Acid .

    • Crystallization:[4][1][2][5][6] The (S,S)-pseudoephenamine-(S)-mandelate salt crystallizes selectively.

    • Yield: >40% (of theoretical maximum for one enantiomer).[1]

    • Optical Purity: >99% ee after one recrystallization from ethanol.[2]

Protocol B: Alkylation & X-ray Characterization

Rationale: This workflow is designed to generate X-ray quality crystals directly from the reaction crude.

Step 1: Acylation

  • React pseudoephenamine with acid chloride (R-COCl) and triethylamine in DCM.

  • Wash with water/brine. Concentrate.

  • Checkpoint: Recrystallize the resulting amide from hot ethanol/heptane. obtain white needles.

Step 2: Enolization & Alkylation

  • Reagents: LDA (Lithium Diisopropylamide) or LHMDS, LiCl (6 equiv).

  • Conditions: THF, -78 °C.

  • Procedure:

    • Add amide solution to LDA/LiCl slurry (LiCl accelerates enolization and breaks up aggregates).

    • Stir 1h at 0 °C (or -78 °C depending on substrate).

    • Add alkyl halide (R'-X).

    • Quench with saturated NH

      
      Cl.
      

Step 3: Isolation & XRD

  • Extract with EtOAc. Dry over Na

    
    SO
    
    
    
    .
  • Crucial Step: Do not flash column immediately. Dissolve crude residue in minimal hot EtOH or toluene.

  • Cool slowly to 4 °C.

  • Data Output: Harvest crystals. A typical pseudoephenamine alkylation product (e.g., from N-propionyl) will crystallize in the orthorhombic space group (often

    
    ).
    

Step 4: Hydrolysis (Recovery)

  • Reflux crystals in 9N H

    
    SO
    
    
    
    /Dioxane (1:1).
  • Extract auxiliary (organic layer) and product acid (aqueous layer).

Visualized Workflows

Diagram 1: The Crystallinity-Driven Workflow

This diagram illustrates how the physical properties of pseudoephenamine streamline the synthesis pipeline compared to traditional methods.

G Start Benzil + Methylamine Imine Mono-Imine Intermediate (Crystalline Solid) Start->Imine Spontaneous Cryst. Reduction LiAlH4 Reduction Imine->Reduction Resolution Resolution w/ (S)-Mandelic Acid Reduction->Resolution Auxiliary Pure Pseudoephenamine (Crystalline, >99% ee) Resolution->Auxiliary Acylation Acylation (R-COCl) Auxiliary->Acylation Amide Amide Precursor (Solid, mp ~110°C) Acylation->Amide Alkylation Asymmetric Alkylation (LDA/LiCl, R'-X) Amide->Alkylation Crude Crude Reaction Mixture Alkylation->Crude Path_Standard Standard Path (Pseudoephedrine) Crude->Path_Standard Path_Myers Pseudoephenamine Path Crude->Path_Myers Chromatography Flash Chromatography (Time Consuming) Path_Standard->Chromatography Oily Product Recryst Direct Recrystallization Path_Myers->Recryst Solid Product Product Final Product + Recovered Aux Chromatography->Product XRD X-Ray Diffraction (Absolute Config Defined) Recryst->XRD High Quality Crystal XRD->Product

Caption: Comparative workflow showing the efficiency of pseudoephenamine (Green path) versus standard auxiliaries (Red path), highlighting the direct route to X-ray validation.

Diagram 2: Stereochemical Control Model

This diagram visualizes the steric interactions confirmed by X-ray crystallography that dictate the stereochemical outcome.

Stereochem cluster_0 Z-Enolate Transition State (Valid. by X-ray) Li Li+ O_Enolate O (Enolate) Li->O_Enolate O_Alkoxide O (Alkoxide) Li->O_Alkoxide Product Alkylated Product (Crystalline) O_Enolate->Product N_Aux N-Me O_Alkoxide->N_Aux Ph_Shield Phenyl Shield (Solvent Blocked Face) Electrophile Electrophile (R-X) Ph_Shield->Electrophile Blocks Bottom Face Electrophile->O_Enolate Attacks Top Face

Caption: Mechanistic model derived from X-ray data. The Li-chelated Z-enolate is shielded by the auxiliary's phenyl group, forcing electrophilic attack from the open face.

References

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[7] Angewandte Chemie International Edition.[2][3][6][7] Link

  • Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic Letters.[2][3][8] Link[2]

  • Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine.[8] Organic Letters.[2][3][8] Link[2]

  • Kumagai, N., & Shibasaki, M. (2013). Catalytic Chemical Synthesis of Proteins. (Discusses amide crystallinity in context of peptide ligation). Link

  • Seiple, I. B., et al. (2014). Total Synthesis of the Macrolide Antibiotic Solithromycin. (Demonstrates X-ray usage for complex intermediates). Link

Sources

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